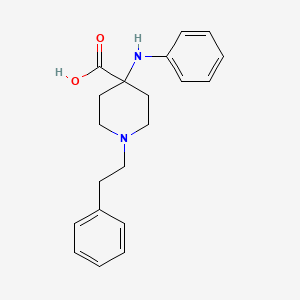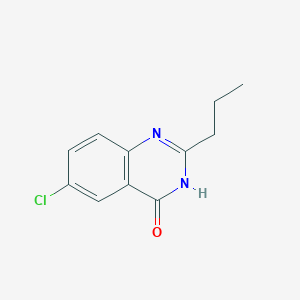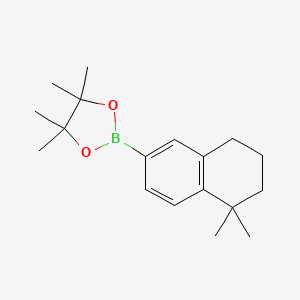
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a chloropyrimidine group attached to the indoline core, along with a methylsulfonyl substituent
準備方法
The synthesis of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves several steps, typically starting with the preparation of the indoline core. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative.
Introduction of the Chloropyrimidine Group: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the indoline core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the chloropyrimidine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)indoline: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of an indoline core, leading to different chemical properties and applications.
(6-Chloropyrimidin-4-yl)phenylamine: Features a phenylamine group, which may result in distinct biological activities compared to the indoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C13H12ClN3O2S |
|---|---|
分子量 |
309.77 g/mol |
IUPAC名 |
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20(18,19)10-2-3-11-9(6-10)4-5-17(11)13-7-12(14)15-8-16-13/h2-3,6-8H,4-5H2,1H3 |
InChIキー |
VEAUSBVTVSIDAM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C3=CC(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[dichloro(4-methylphenyl)methyl]benzene](/img/structure/B8598749.png)
![4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8598751.png)

![1-[(3R)-3-(3-Fluoro-5-nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8598766.png)









